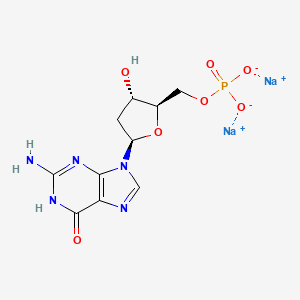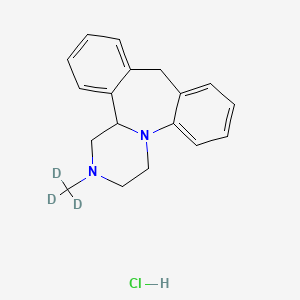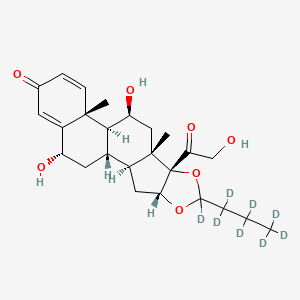
2'-Deoxyguanosine 5'-monophosphate (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxyguanosine 5’-monophosphate (disodium) is a nucleotide derivative that plays a crucial role in the synthesis of DNA. It is a monophosphate ester of 2’-deoxyguanosine, where the phosphate group is esterified to the 5’ hydroxyl group of the deoxyribose sugar. This compound is commonly used in biochemical research and molecular biology due to its involvement in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine 5’-monophosphate (disodium) typically involves the phosphorylation of 2’-deoxyguanosine. One common method is the reaction of 2’-deoxyguanosine with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine 5’-monophosphate (disodium) often involves enzymatic methods. Enzymes such as guanylate kinases are used to catalyze the phosphorylation of 2’-deoxyguanosine to form the monophosphate derivative. This method is preferred due to its high specificity and yield.
Types of Reactions:
Oxidation: 2’-Deoxyguanosine 5’-monophosphate (disodium) can undergo oxidation reactions, particularly in the presence of reactive oxygen species. This can lead to the formation of 8-oxo-2’-deoxyguanosine, a common oxidative lesion in DNA.
Reduction: Reduction reactions are less common for this compound, but it can be reduced under specific conditions using strong reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various phosphate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.
Reduction: Sodium borohydride (NaBH4) or other strong reducing agents.
Substitution: Nucleophiles such as hydroxylamine or thiols.
Major Products:
Oxidation: 8-oxo-2’-deoxyguanosine.
Reduction: Reduced forms of the nucleotide.
Substitution: Various phosphate esters depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Deoxyguanosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of oligonucleotides and other nucleotide derivatives.
Biology: Serves as a substrate for DNA polymerases and other enzymes involved in DNA replication and repair.
Medicine: Studied for its role in DNA damage and repair mechanisms, as well as its potential use in therapeutic applications.
Industry: Utilized in the production of DNA-based biosensors and other diagnostic tools.
Mécanisme D'action
The primary mechanism of action of 2’-Deoxyguanosine 5’-monophosphate (disodium) involves its incorporation into DNA by DNA polymerases. Once incorporated, it can participate in various cellular processes such as DNA replication and repair. The compound can also act as a substrate for guanylate kinases, which phosphorylate it to form 2’-deoxyguanosine diphosphate (dGDP) and subsequently 2’-deoxyguanosine triphosphate (dGTP), which are essential for DNA synthesis.
Comparaison Avec Des Composés Similaires
- 2’-Deoxyadenosine 5’-monophosphate (disodium)
- 2’-Deoxycytidine 5’-monophosphate (disodium)
- 2’-Deoxythymidine 5’-monophosphate (disodium)
Comparison: 2’-Deoxyguanosine 5’-monophosphate (disodium) is unique due to its guanine base, which allows it to form specific hydrogen bonds with cytosine in DNA. This specificity is crucial for maintaining the integrity of the genetic code. In contrast, 2’-Deoxyadenosine 5’-monophosphate pairs with thymine, 2’-Deoxycytidine 5’-monophosphate pairs with guanine, and 2’-Deoxythymidine 5’-monophosphate pairs with adenine. Each of these nucleotides plays a distinct role in DNA structure and function.
Propriétés
Formule moléculaire |
C10H12N5Na2O7P |
|---|---|
Poids moléculaire |
391.19 g/mol |
Nom IUPAC |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1 |
Clé InChI |
CTPAMSRBXKGZCJ-FVALZTRZSA-L |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)






